3,5-Dichloro-4-hydroxybenzaldehyde

Catalog No.
S702601
CAS No.
2314-36-5
M.F
C7H4Cl2O2
M. Wt
191.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichloro-4-hydroxybenzaldehyde

CAS Number

2314-36-5

Product Name

3,5-Dichloro-4-hydroxybenzaldehyde

IUPAC Name

3,5-dichloro-4-hydroxybenzaldehyde

Molecular Formula

C7H4Cl2O2

Molecular Weight

191.01 g/mol

InChI

InChI=1S/C7H4Cl2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H

InChI Key

LIYGCLJYTHRBQV-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C=O

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C=O

Synthesis and Characterization:

3,5-Dichloro-4-hydroxybenzaldehyde is a chemical compound synthesized through various methods, including the formylation of 3,5-dichlorophenol with formamide or Vilsmeier-Haack reaction. Researchers have characterized its structure and properties using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Biological Activities:

Studies have explored the potential biological activities of 3,5-Dichloro-4-hydroxybenzaldehyde, including:

  • Antimicrobial activity: Several studies have investigated the potential of 3,5-Dichloro-4-hydroxybenzaldehyde and its derivatives as antimicrobial agents against various bacteria and fungi. Some studies have shown promising results against specific strains [, ]. However, further research is needed to determine their efficacy and potential mechanisms of action.
  • Antioxidant activity: Studies suggest that 3,5-Dichloro-4-hydroxybenzaldehyde might possess antioxidant properties. However, more research is required to fully understand its potential and mechanism of action [].

Organic Synthesis:

,5-Dichloro-4-hydroxybenzaldehyde serves as a valuable intermediate in organic synthesis for various applications. It can be used in the preparation of:

  • Heterocyclic compounds: These compounds have diverse applications in medicinal chemistry and materials science. 3,5-Dichloro-4-hydroxybenzaldehyde can be used as a building block for synthesizing various heterocyclic rings like pyrazoles, pyridines, and pyrimidines.
  • Fine chemicals and functional materials: Researchers have explored the use of 3,5-Dichloro-4-hydroxybenzaldehyde in the synthesis of various fine chemicals and functional materials with potential applications in dyes, pharmaceuticals, and electronic materials.

3,5-Dichloro-4-hydroxybenzaldehyde, with the chemical formula C7H4Cl2O2C_7H_4Cl_2O_2, is an organic compound characterized by the presence of two chlorine atoms and a hydroxyl group attached to a benzaldehyde structure. This compound is notable for its unique substitution pattern on the aromatic ring, which contributes to its chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals. It is primarily used as a reagent in chemical synthesis and as a precursor for producing fine chemicals .

Due to its functional groups. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of the hydroxyl group activates the aromatic ring towards electrophilic substitution, allowing for further functionalization.
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can undergo condensation with various nucleophiles, forming more complex structures that are useful in organic synthesis .

Research indicates that 3,5-Dichloro-4-hydroxybenzaldehyde exhibits biological activity, particularly in antimicrobial applications. Its structural similarities to other phenolic compounds suggest potential antifungal and antibacterial properties. Some studies have explored its effectiveness against various pathogens, indicating that it could serve as a lead compound for developing new antimicrobial agents .

Several synthetic routes exist for the preparation of 3,5-Dichloro-4-hydroxybenzaldehyde:

  • Chlorination of 4-Hydroxybenzaldehyde: This method involves treating 4-hydroxybenzaldehyde with chlorine or chlorinating agents under controlled conditions to introduce chlorine atoms at the 3 and 5 positions.
  • Direct Synthesis from Phenolic Precursors: Alternative methods involve starting from phenolic compounds and utilizing chlorination followed by oxidation steps to achieve the desired aldehyde functionality .
  • Using Chlorinating Agents: Employing reagents like N-chloro compounds can facilitate selective chlorination at specific positions on the aromatic ring .

3,5-Dichloro-4-hydroxybenzaldehyde finds applications in various domains:

  • Pharmaceutical Industry: It serves as an intermediate in synthesizing active pharmaceutical ingredients (APIs).
  • Agrochemicals: The compound is explored for its potential use in developing herbicides and fungicides due to its biological activity.
  • Research Reagent: It is utilized in laboratories for various synthetic purposes and as a building block for more complex organic molecules .

Interaction studies focusing on 3,5-Dichloro-4-hydroxybenzaldehyde have revealed insights into its reactivity with biological targets. These studies often assess its binding affinity with enzymes or receptors, highlighting its potential therapeutic roles. For instance, investigations into its interactions with microbial enzymes suggest that it may inhibit certain pathways crucial for pathogen survival .

Several compounds share structural similarities with 3,5-Dichloro-4-hydroxybenzaldehyde. A comparison highlights their unique features:

Compound NameStructure FeaturesUnique Properties
3-Chloro-4-hydroxybenzaldehydeOne chlorine atomLess reactive than 3,5-Dichloro variant
2,4-DichlorophenolTwo chlorine atoms at different positionsStronger antibacterial activity
4-HydroxybenzaldehydeNo chlorine substituentsLacks halogen reactivity

These compounds illustrate varying degrees of reactivity and biological activity based on their substitution patterns on the benzene ring.

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2314-36-5

Wikipedia

3,5-Dichloro-4-hydroxybenzaldehyde

Dates

Modify: 2023-08-15

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